

Physicochemical characteristics of dimethoxy dimethyl carbazole compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole

Cat. No.: B052563

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Characteristics of Dimethoxy Dimethyl Carbazole Compounds

Introduction

Carbazole, a tricyclic aromatic heterocycle, serves as a privileged scaffold in drug discovery and materials science.^{[1][2]} Its rigid, planar structure facilitates π - π stacking interactions with biological targets, and the nitrogen atom acts as a site for hydrogen bonding.^[1] Substitutions on the carbazole ring are critical as they modulate the molecule's electronic properties, lipophilicity, and steric profile, leading to a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.^{[1][3]} This guide focuses on the physicochemical characteristics of carbazole derivatives featuring both dimethoxy and dimethyl substitutions, which are of growing interest for their potential therapeutic and electronic applications. While comprehensive data for a single molecular species with both dimethoxy and dimethyl substitutions is limited in public literature, this document synthesizes available information on closely related analogues to provide a detailed overview of their expected properties and the experimental methods used for their characterization.

Physicochemical Properties

The physicochemical properties of substituted carbazoles are crucial for their application, influencing factors like solubility, bioavailability, and thermal stability.^{[4][5]} The introduction of

methoxy (-OCH₃) groups generally increases polarity and the potential for hydrogen bonding, while methyl (-CH₃) groups enhance lipophilicity.

Quantitative Data Summary

The following tables summarize key physicochemical data for representative dimethoxy and dimethyl carbazole compounds based on available literature.

Table 1: General Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Reference
3,6-Dimethoxy-9H-carbazole	C ₁₄ H ₁₃ NO ₂	227.26	57103-01-2	[6]
2,6-Dimethyl-9H-carbazole	C ₁₄ H ₁₃ N	195.26	3681-98-9	[7]
3,6-Dimethyl-9H-carbazole	C ₁₄ H ₁₃ N	195.26	5599-50-8	[8]

| 2,6-Dimethoxy-3-methyl-9H-carbazole | C₁₅H₁₅NO₂ | 241.28 | 29093-41-2 | [9] |

Table 2: Predicted Drug-Likeness and Lipophilicity of Carbazole Derivatives

Compound Descriptor	Value Range	Significance	Reference
Lipinski's Rule of Five		Predicts oral bioavailability	[10]
Molecular Weight (MW)	< 500 g/mol	Size and permeability	[10]
Lipophilicity (LogP)	-0.7 to +5.0	Membrane permeability	[10]
Hydrogen Bond Donors	≤ 5		[10]
Hydrogen Bond Acceptors	≤ 10		[10]
Bioavailability Radar		Visual assessment of drug-likeness	[3][10]
Polarity (TPSA)	20 to 130 Å ²	Cell permeability	[10]
Flexibility (Rotatable Bonds)	No more than 9	Conformation	[10]

| Saturation (Fraction Csp³) | Not less than 0.25 | Solubility and metabolism | [\[10\]](#) |

Note: Specific experimental values for many dimethoxy dimethyl carbazole compounds are not readily available and often must be determined empirically or estimated through computational modeling.[\[3\]\[11\]](#)

Spectroscopic and Structural Characterization

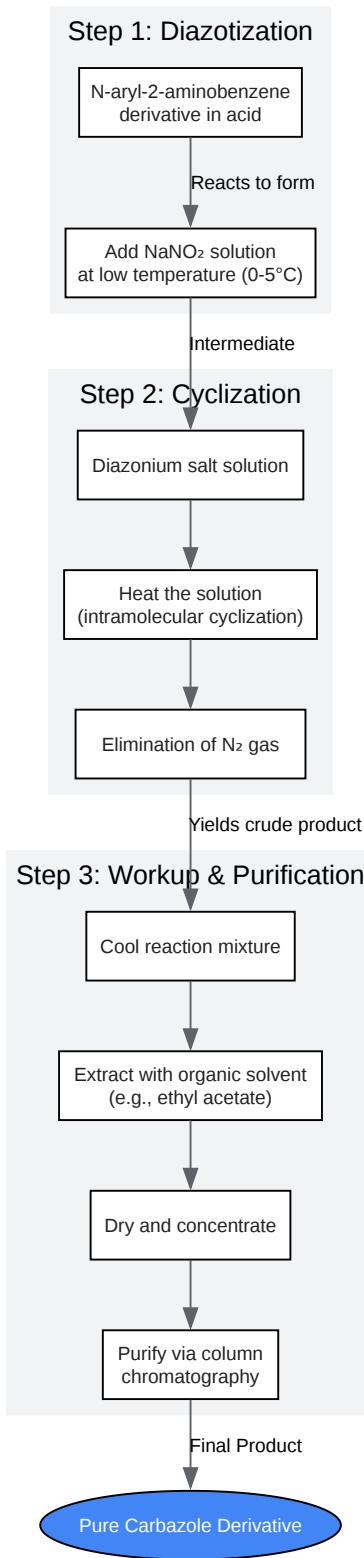
The structural elucidation of carbazole derivatives relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the substitution pattern. For dimethoxy dimethyl derivatives, one would expect to see characteristic signals for the aromatic protons on the carbazole core, singlets for the

methoxy protons (typically ~3.8-4.0 ppm), and singlets for the methyl protons (~2.1-2.7 ppm).

[12] The symmetry of the substitution pattern, such as in 3,6-disubstituted carbazoles, simplifies the spectra.[7]

- Infrared (IR) Spectroscopy: The IR spectrum provides information about functional groups. Key expected bands include N-H stretching for 9H-carbazoles, aromatic and aliphatic C-H stretching, C=C stretching of the aromatic rings, and C-O stretching from the methoxy groups.[7][13]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the synthesized compound.[4][12]
- Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional arrangement of atoms. The crystal structures of carbazoles are typically characterized by planar ring systems, with intermolecular interactions like hydrogen bonding (via the N-H group) and π - π stacking playing key roles in the crystal lattice formation.[5]


Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of these compounds.

Protocol 1: Synthesis via Graebe-Ullmann Reaction

The Graebe-Ullmann synthesis is a classic method for forming the carbazole ring system.[1]

Workflow: Graebe-Ullmann Synthesis

[Click to download full resolution via product page](#)

Caption: Generalized workflow for carbazole synthesis.

Methodology:

- **Diazotization:** An N-aryl-2-aminobenzene derivative is dissolved in an appropriate acid. The solution is cooled, and a solution of sodium nitrite is added dropwise to form the diazonium salt.[\[1\]](#)
- **Cyclization:** The reaction mixture is heated to induce intramolecular cyclization, which proceeds with the elimination of nitrogen gas.[\[1\]](#)
- **Workup:** After cooling, the product is extracted using an organic solvent. The combined organic layers are dried and concentrated under reduced pressure.[\[1\]](#)
- **Purification:** The crude product is purified, typically by column chromatography on silica gel, to yield the final carbazole derivative.[\[1\]](#)

Protocol 2: Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent.[\[11\]](#)

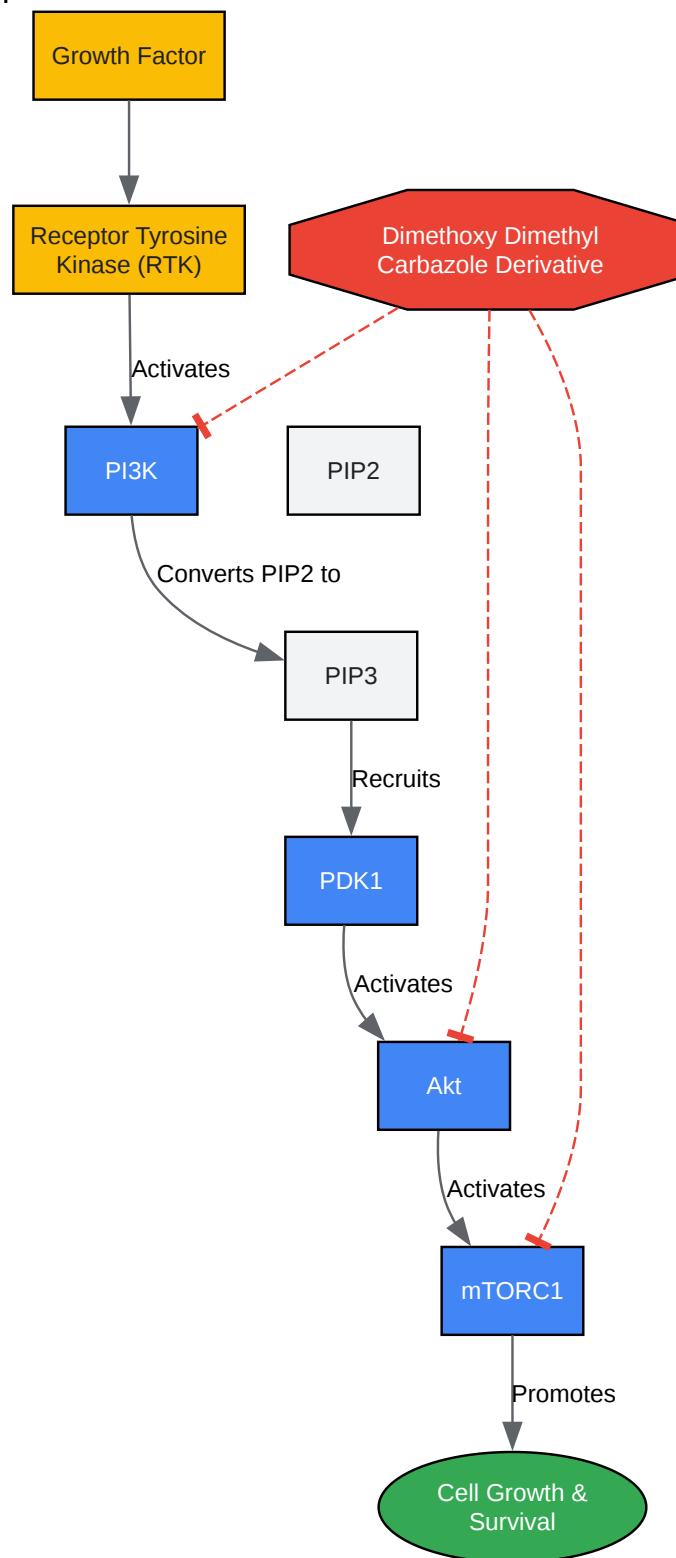
Methodology:

- **Preparation:** An excess amount of the solid carbazole compound is added to a vial containing a known volume of the organic solvent of interest to create a saturated solution.[\[11\]](#)
- **Equilibration:** The vial is sealed and agitated in a temperature-controlled shaker for 24-72 hours to ensure the system reaches equilibrium.[\[11\]](#)
- **Settling & Sampling:** The vial is allowed to stand in a thermostatic bath for at least 4 hours for the excess solid to settle. A known volume of the clear supernatant is carefully withdrawn using a pre-warmed syringe and filtered to remove any microcrystals.[\[11\]](#)
- **Quantification:** The amount of dissolved solute is quantified. This can be done gravimetrically by evaporating the solvent and weighing the residue or by a spectroscopic method (e.g., UV-Vis) by comparing the absorbance to a standard curve.[\[11\]](#)

Protocol 3: Spectroscopic Characterization

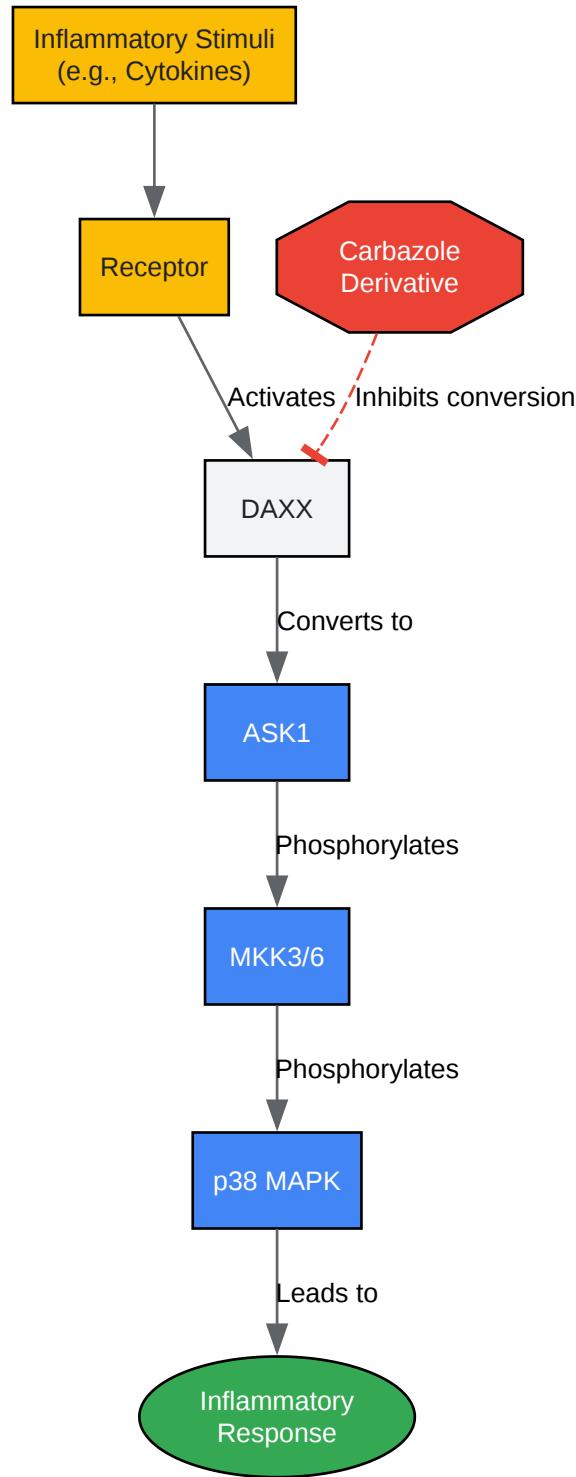
Methodology:

- NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz).[4][12]
- FT-IR Spectroscopy: The sample is analyzed, often using KBr pellets, with an FT-IR spectrometer to obtain the infrared spectrum.[4]
- Mass Spectrometry: Samples are dissolved (e.g., in acetone) and analyzed by mass spectrometry with an appropriate ionization source (e.g., ESI) to determine the mass-to-charge ratio.[4]


Biological Activity and Signaling Pathways

Carbazole derivatives exhibit a wide range of pharmacological activities by interacting with various molecular signaling pathways.[14][15] Their mechanisms often involve the inhibition of kinases or interference with DNA replication processes in cancer cells.[7][14]

Several key signaling pathways are targeted by carbazole compounds:


- PI3K/Akt/mTOR Pathway: This cascade is central to cell growth, proliferation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy, and it is hypothesized that substituted carbazoles could act as inhibitors at various nodes within this pathway.[1]
- MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK and RAS-MAPK pathways, are involved in cellular responses to external stimuli and regulate processes like inflammation and cell proliferation.[3][14] Carbazole derivatives have been shown to inhibit these pathways, contributing to their anti-inflammatory and antifungal activities.[14][15]
- p53 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Some carbazole derivatives can reactivate the p53 pathway, leading to anticancer effects.[14]

Hypothesized Inhibition of PI3K/Akt/mTOR Pathway

[Click to download full resolution via product page](#)

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.[1]

Inhibition of p38 MAPK Pathway

[Click to download full resolution via product page](#)

Caption: Carbazole derivatives can inhibit inflammation via the p38 MAPK pathway.[\[14\]](#)

Conclusion

Dimethoxy dimethyl carbazole compounds represent a promising class of molecules for drug development and materials science. Their physicochemical properties, governed by the nature and position of their substituents, are key to their function. While detailed experimental data for specific isomers remains an area for active research, this guide provides a foundational understanding of their characteristics based on related analogues. The outlined experimental protocols for synthesis and characterization, along with insights into their interactions with key biological signaling pathways, offer a comprehensive resource for researchers and scientists in the field. Further empirical studies are necessary to fully elucidate the structure-activity relationships and unlock the full potential of these versatile compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3,6-Dimethoxy-9H-carbazole | C14H13NO2 | CID 644464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. 29093-41-2 CAS MSDS (2,6-Dimethoxy-3-methyl-9H-carbazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdr.nims.go.jp [mdr.nims.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- To cite this document: BenchChem. [Physicochemical characteristics of dimethoxy dimethyl carbazole compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052563#physicochemical-characteristics-of-dimethoxy-dimethyl-carbazole-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com